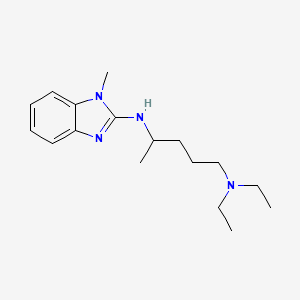![molecular formula C15H12N2O3S2 B3874751 3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 5647-50-7](/img/structure/B3874751.png)
3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
Compounds similar to “3-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one” often belong to the class of organic compounds known as thiazolidines . Thiazolidines are compounds containing a thiazolidine moiety, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Gewald reaction, which is used to form the thiophene ring system . The amino group is then reacted with a suitable reagent to provide the final product .Molecular Structure Analysis
The molecular structure of similar compounds often includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The presence of nitrogen and sulfur atoms in the ring can have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the compound . For example, the presence of both electrophilic and nucleophilic centers in the molecule can make it a fascinating building block of many bioactive compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure and the specific functional groups they contain . For example, the presence of a thiophene ring can influence the compound’s reactivity and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on similar compounds could involve exploring their potential applications in various fields, such as organic synthesis and medicinal chemistry . Additionally, the development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .
properties
IUPAC Name |
(5E)-5-[(E)-3-(2-nitrophenyl)prop-2-enylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c1-2-10-16-14(18)13(22-15(16)21)9-5-7-11-6-3-4-8-12(11)17(19)20/h2-9H,1,10H2/b7-5+,13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYZHSKXVFRLNS-WWFUZLPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416562 | |
| Record name | ST50986630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5647-50-7 | |
| Record name | ST50986630 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(acetylamino)-N-[2-(4-morpholinyl)ethyl]-2-naphthamide](/img/structure/B3874668.png)


![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)
![4-{[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]amino}benzoic acid](/img/structure/B3874704.png)

![2-[(4-hydroxyphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B3874716.png)

![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)
![2-(2,5-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3874760.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B3874767.png)
![5-(2-hydroxy-5-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3874776.png)

